(R)-2-氨基-4-(4-羟基苯基)丁酸
描述
“®-2-Amino-4-(4-hydroxyphenyl)butanoic acid” is an organooxygen compound and an organonitrogen compound . It is functionally related to a beta-amino acid .
Synthesis Analysis
While specific synthesis methods for “®-2-Amino-4-(4-hydroxyphenyl)butanoic acid” were not found, it’s worth noting that R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a valuable intermediate, particularly for the preparation of phenoxypropionic acid herbicides .Molecular Structure Analysis
The molecular formula of “®-2-Amino-4-(4-hydroxyphenyl)butanoic acid” is C10H13NO3 . The InChI code is 1S/C10H13NO3/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14) .Physical and Chemical Properties Analysis
The molecular weight of “®-2-Amino-4-(4-hydroxyphenyl)butanoic acid” is 195.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .科学研究应用
合成和抗菌活性
(R)-2-氨基-4-(4-羟基苯基)丁酸衍生物在抗菌应用中显示出前景。Mickevičienė 等人 (2015) 进行的一项研究表明,当用酰肼、吡咯和氯喹喔啉部分修饰时,该化合物的衍生物对金黄色葡萄球菌和结核分枝杆菌等细菌以及白色念珠菌和黑曲霉等真菌表现出显着的抗菌活性 (Mickevičienė 等人,2015)。
晶体工程和疏水性
Báthori 和 Kilinkissa (2015) 探索了巴氯芬的晶体结构和热分析,巴氯芬是 (R)-2-氨基-4-(4-羟基苯基)丁酸的衍生物。他们的研究强调了像 (R)-2-氨基-4-(4-羟基苯基)丁酸这样的伽马氨基酸在晶体工程中的潜力,这是由于它们的疏水性质和与各种酸形成多组分晶体的能力 (Báthori & Kilinkissa,2015)。
无机溶剂合成
Delhaye 等人 (2006) 开发了一种无机溶剂工艺来合成 4-(4-羟基苯基)丁酸,这是 LY518674 合成中的关键中间体。该工艺涉及 4-(4-甲氧基苯基)丁酸的脱甲基,突出了合成 (R)-2-氨基-4-(4-羟基苯基)丁酸衍生物的一种环保方法 (Delhaye 等人,2006)。
氨肽酶抑制剂的合成
Moon 和 Huh (1991) 报告了合成 (2S,3R)-3-氨基-2-羟基-4-(4'-羟基苯基)丁酸的光学纯衍生物的方法,该衍生物用于制造氨肽酶抑制剂。这项研究表明 (R)-2-氨基-4-(4-羟基苯基)丁酸在药物化学中的用途,特别是在酶抑制剂的开发中 (Moon & Huh,1991)。
安全和危害
作用机制
Mode of Action
®-HPBE acts as an ACE inhibitor, preventing the formation of angiotensin II . By inhibiting ACE, it reduces the levels of angiotensin II while increasing the levels of bradykinin, a potent vasodilator . This dual action results in vasodilation, which helps lower blood pressure .
Pharmacokinetics
Like other ace inhibitors, it is expected to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of ACE leads to a decrease in the production of angiotensin II and an increase in bradykinin . This results in vasodilation, reduced secretion of aldosterone, decreased fluid volume, and ultimately, a reduction in blood pressure . Therefore, ®-HPBE is beneficial in the treatment of conditions like hypertension and heart failure .
生化分析
Biochemical Properties
®-2-Amino-4-(4-hydroxyphenyl)butanoic acid participates in several biochemical reactions. It is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important drugs used for preventing the formation of angiotensin II and lowering blood pressure .
Cellular Effects
The effects of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid on cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
®-2-Amino-4-(4-hydroxyphenyl)butanoic acid is involved in several metabolic pathways. It is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors .
属性
IUPAC Name |
(2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749828-81-7 | |
Record name | Homotyrosine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749828817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HOMOTYROSINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K33Y3B62E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。